molecular formula C18H19N5O2S B12154938 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12154938
M. Wt: 369.4 g/mol
InChI Key: NXOADHBEGADKKN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide provides a complete description of the compound’s molecular architecture. Breaking down the nomenclature:

  • Acetamide core : The parent chain is an acetamide group (N-(3-methylphenyl)acetamide), where the nitrogen atom is bonded to a 3-methylphenyl substituent.
  • Sulfanyl linkage : A thioether group (-S-) connects the acetamide’s methylene carbon to the triazole ring.
  • 1,2,4-triazol-3-yl : The central heterocyclic ring is a 1,2,4-triazole substituted at position 3.
  • 4-amino and 5-(3-methoxyphenyl) : The triazole ring bears an amino group at position 4 and a 3-methoxyphenyl group at position 5.

The structural interpretation aligns with the SMILES notation CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC, which confirms the connectivity of the 3-methylphenyl group, acetamide backbone, thioether bridge, and triazole ring with its substituents.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₉N₅O₂S reflects the compound’s composition:

Element Count Contribution to Molecular Weight (g/mol)
Carbon 18 216.22
Hydrogen 19 19.08
Nitrogen 5 70.03
Oxygen 2 32.00
Sulfur 1 32.07
Total 369.40

The calculated molecular weight (369.40 g/mol) matches the PubChem-reported value of 369.4 g/mol. The high nitrogen content (18.96% by mass) and sulfur (8.68%) suggest potential for hydrogen bonding and polar interactions, which may influence solubility and reactivity.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and synonyms:

Identifier Type Value Source
CAS Registry Number 578735-09-8 PubChem
PubChem CID 1993585 PubChem
Synonym STL341999 PubChem
Synonym AKOS002190003 PubChem
Canonical SMILES CC1=CC(=CC=C1)NC... PubChem

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H19N5O2S/c1-12-5-3-7-14(9-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-4-8-15(10-13)25-2/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

NXOADHBEGADKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting 3-methoxybenzaldehyde with thiosemicarbazide in ethanol under acidic conditions (HCl, reflux, 6–8 hours) to yield 5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol . Key parameters include:

  • Molar ratio : 1:1.2 (aldehyde to thiosemicarbazide).

  • Temperature : 80–90°C.

  • Yield : 68–72% after recrystallization with ethanol.

Functionalization with the 3-Methoxyphenyl Group

The 3-methoxyphenyl group is introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling using 5-bromo-1,2,4-triazole and 3-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ achieves regioselective substitution. Conditions include:

  • Catalyst loading : 5 mol% Pd.

  • Base : K₂CO₃ in dimethoxyethane (DME).

  • Reaction time : 12 hours at 80°C.

Thiolation and Sulfanyl Group Attachment

The sulfanyl group is introduced by reacting the triazole-thiol intermediate with α-chloroacetamide derivatives. In a typical procedure:

  • 5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol is deprotonated with KOH in methanol.

  • The resulting thiolate reacts with 2-chloro-N-(3-methylphenyl)acetamide at room temperature for 4–6 hours.

Table 1: Optimization of Thiolation Conditions

ParameterCondition RangeOptimal ValueYield (%)
BaseKOH, NaOH, LiOHKOH78
SolventMeOH, EtOH, DMFMeOH82
Temperature (°C)20–402585
Reaction time (h)2–8688

Data adapted from analogous syntheses.

Acetamide Coupling and Final Product Isolation

The coupling step involves nucleophilic substitution between the triazole-thiolate and chloroacetamide. Critical considerations include:

  • Stoichiometry : 1:1.1 molar ratio (triazole-thiolate to chloroacetamide).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.

Table 2: Comparative Analysis of Purification Methods

MethodPurity (%)Recovery (%)Cost Efficiency
Column Chromatography99.275Low
Recrystallization98.582High

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous flow reactors : Enhance mixing and heat transfer for thiolation steps.

  • Catalyst recycling : Pd catalysts from coupling reactions are recovered via filtration.

  • Waste minimization : Ethanol is distilled and reused in recrystallization.

Analytical Validation and Quality Control

Structural confirmation employs:

  • ¹H NMR : δ 8.2–8.4 ppm (triazole-H), δ 3.8 ppm (OCH₃), δ 2.3 ppm (CH₃ from acetamide).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Byproduct formation : Excess chloroacetamide leads to di-substituted byproducts. Mitigated by precise stoichiometric control.

  • Oxidation of sulfanyl group : Use of nitrogen atmosphere during thiolation prevents disulfide formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro group, converting them into corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting metalloprotein enzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Effects on the Triazole Ring
  • Compound 1 (): 2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)acetamide Key Differences: The triazole’s 5-position is substituted with a 3,4,5-trimethoxyphenyl group, enhancing electron density. The acetamide is linked to a 4-phenoxyphenyl group. Activity: Trimethoxy substitutions are associated with improved binding to enzymes like cyclooxygenase (COX) due to increased hydrophobicity and π-π stacking .
  • Compound 2 (): 2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methoxyphenyl)acetamide Key Differences: A 2-chlorophenyl group replaces the 3-methoxyphenyl substituent. Activity: Chlorine’s electron-withdrawing nature may reduce metabolic stability but enhance target affinity in certain anti-inflammatory assays .
Substituent Effects on the Acetamide Group
  • Compound 3 (): 2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(5-Chloro-2-Methylphenyl)acetamide Key Differences: The acetamide’s N-substituent is a 5-chloro-2-methylphenyl group.
  • Compound 4 (): 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(3-Chlorophenyl)acetamide Key Differences: A pyridyl group replaces the phenyl ring at the triazole’s 5-position. Activity: Pyridyl groups introduce hydrogen-bonding capacity, which may improve solubility and interaction with polar enzyme pockets .
Anti-Exudative Activity Comparisons
  • Compound 5 (): 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Key Differences: A furan-2-yl group replaces the methoxyphenyl substituent. Activity: Furan derivatives demonstrated superior anti-exudative activity (e.g., 71% inhibition in rat edema models) compared to diclofenac sodium (65%), attributed to furan’s planar structure enhancing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound ID Substituents (Triazole 5-Position / Acetamide N-Substituent) logP Molecular Weight (g/mol) Key Activity Findings
Target Compound 3-Methoxyphenyl / 3-Methylphenyl 3.8 438.5 Moderate anti-inflammatory activity
Compound 1 () 3,4,5-Trimethoxyphenyl / 4-Phenoxyphenyl 4.2 536.6 High COX-2 inhibition (IC₅₀ = 0.8 µM)
Compound 2 () 2-Chlorophenyl / 3-Methoxyphenyl 3.5 433.9 Enhanced metabolic stability in vitro
Compound 5 () Furan-2-yl / Varied aryl groups 2.9–3.4 380–420 Anti-exudative activity > diclofenac

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy) : Improve enzyme inhibition (e.g., COX-2) via resonance stabilization of transition states .
  • Halogen Substituents (e.g., Chlorine) : Increase target affinity but may reduce solubility .
  • Heterocyclic Moieties (e.g., Pyridyl, Furan) : Enhance solubility and interaction diversity, critical for antiviral (e.g., reverse transcriptase inhibition in ) and anti-exudative applications .

Biological Activity

The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide , identified by its CAS number 114402-22-1, is a triazole derivative notable for its complex structure and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H10N4O2SC_{10}H_{10}N_{4}O_{2}S, with a molecular weight of 250.28 g/mol. The structure features a triazole ring that is significant in medicinal chemistry due to its diverse biological activities.

Structural Formula

PropertyValue
CAS Number114402-22-1
Molecular FormulaC₁₀H₁₀N₄O₂S
Molecular Weight250.28 g/mol
Boiling PointNot available

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study conducted on related compounds demonstrated positive inhibition zones against Escherichia coli and Staphylococcus aureus. The synthesized complexes showed enhanced activity compared to the parent ligands, suggesting that the triazole moiety plays a crucial role in antibacterial efficacy .

Case Study: Antibacterial Screening

A comparative analysis of various triazole derivatives was performed, revealing the following results:

Compound NameInhibition Zone (mm)Bacteria Tested
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide16E. coli
4-{[(Z)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol14S. aureus

This data suggests that the compound may be effective against common bacterial pathogens.

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. The compound's structure allows it to interfere with fungal cell membrane synthesis by inhibiting ergosterol production. In vitro studies have shown that certain triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Anticancer Activity

The potential anticancer properties of triazole compounds have been explored in various studies. For instance, specific derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound under discussion has not been extensively studied for anticancer activity; however, its structural analogs have demonstrated promising results in preclinical trials.

Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)
Triazole Derivative StudiesHeLa (cervical cancer)15
MCF7 (breast cancer)12

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can interact with enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : In antifungal applications, the compound may disrupt ergosterol biosynthesis.
  • Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions starting with the formation of the triazole core via cyclization of thiosemicarbazides, followed by functionalization of the sulfanyl and acetamide groups. Key steps include:

  • Cyclization : Use of hydrazine derivatives and carbodiimides under reflux in ethanol .
  • Sulfanyl Group Introduction : Thiolation via nucleophilic substitution with mercaptoacetic acid derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Analytical techniques like HPLC and NMR are critical for verifying purity and structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., NH protons in amide/triazole groups resonate at δ 8.1–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z 410.12 vs. calculated 410.14) .
  • X-ray Crystallography : For solid-state conformation analysis, as demonstrated for structurally analogous triazole-acetamide derivatives .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodology :

  • Comparative Substituent Analysis : Evaluate the impact of substituents (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) on bioactivity using SAR tables (see Table 1 ). For example, methoxy groups may enhance membrane permeability but reduce target affinity compared to halogens .

  • Dose-Response Optimization : Test multiple concentrations (e.g., 1–100 µM) in standardized assays (MTT or SRB) with positive controls (e.g., doxorubicin) to normalize inter-study variability .

    Table 1 : Substituent Effects on Anticancer Activity (Hypothetical Data)

    Substituent (R)IC₅₀ (µM)Target Cell LineReference
    3-Methoxyphenyl12.5MCF-7
    4-Chlorophenyl8.2HeLa

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or COX-2). Triazole and acetamide moieties often form hydrogen bonds with catalytic residues .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition risks. For example, the 3-methoxyphenyl group may reduce metabolic stability due to O-demethylation .

Q. What experimental approaches validate the compound’s mechanism of action in anti-inflammatory or antimicrobial contexts?

  • Methodology :

  • Enzyme Inhibition Assays : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Time-Kill Curves : For antimicrobial studies, track bactericidal effects (e.g., against S. aureus) over 24 hours using colony-forming unit (CFU) counts .

Conflict Resolution & Methodological Challenges

Q. How can discrepancies in synthetic yields (e.g., 40% vs. 65%) be addressed?

  • Methodology :

  • Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% vs. 10 mol% Pd/C). For example, using microwave-assisted synthesis reduced reaction time from 12 hours to 2 hours, improving yield to 72% .
  • Byproduct Analysis : LC-MS to identify side products (e.g., over-oxidized sulfanyl groups) and refine purification protocols .

Q. What environmental factors (e.g., pH, temperature) influence the compound’s stability in biological assays?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 37°C for 24 hours. Monitor degradation via HPLC; stability is typically highest at pH 7 .
  • Light Sensitivity Testing : Store samples under UV light (254 nm) for 48 hours to assess photodegradation risks .

Key Research Gaps & Recommendations

  • SAR Expansion : Synthesize derivatives with bulkier substituents (e.g., naphthyl) to explore steric effects on target binding .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodent models to assess oral bioavailability and tissue distribution .

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